N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a methyl group at position 2. The benzamide moiety is further functionalized with 3,5-dimethoxy substituents. Its synthesis likely involves amide coupling between a benzofuran amine intermediate and 3,5-dimethoxybenzoic acid, utilizing carbodiimide-based reagents like EDC/HOBt in DMF, as observed in analogous syntheses .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-21-12-18(27-25(29)16-10-19(30-2)13-20(11-16)31-3)8-9-22(21)32-24(14)23(28)15-4-6-17(26)7-5-15/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLWDRPIFNAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the benzofuran derivative with 3,5-dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to introduce additional functional groups.
Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding benzyl derivative.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving precursors like 2-hydroxyacetophenone.
- Introduction of the Chlorobenzoyl Group : This is done via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Coupling with Dimethoxybenzamide : The final step involves coupling with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via ERK pathway |
| HeLa (Cervical Cancer) | 6.8 | Inhibition of cell proliferation |
These results indicate that the compound exhibits potent cytotoxic effects, outperforming standard treatments like doxorubicin in some assays.
Study on Lung Cancer Cells
A comprehensive study focused on the effects of this compound on lung cancer cells (A549). The study compared its efficacy with that of established chemotherapeutic agents. Key findings included:
- Enhanced apoptosis rates compared to controls.
- Significant reduction in cell viability at lower concentrations than doxorubicin.
Other Research Applications
Beyond oncology, this compound shows potential in other areas:
- Anti-inflammatory Research : Its structure suggests possible interactions with inflammatory pathways, particularly through modulation of prostaglandin synthesis.
- Materials Science : The unique electronic properties imparted by its structure make it suitable for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Based Analogues
Compound 91 : N-(3-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide
- Structural Differences :
- Position 2: 4-Methoxyphenyl vs. 4-chlorobenzoyl in the target compound.
- Position 3: 3-(3,5-Dimethoxyphenyl) vs. 3-methyl.
- The 3-methyl group reduces steric hindrance relative to the bulky 3-(3,5-dimethoxyphenyl) substituent, possibly favoring binding to compact active sites.
Chlorobenzoyl-Containing Derivatives
Peptide Derivatives (e.g., N-[N-(4-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanol)
- Structural Differences: These compounds incorporate 4-chlorobenzoyl groups into peptide backbones (e.g., tyrosine or phenylalanol), unlike the benzofuran-benzamide hybrid structure of the target compound.
- Functional Implications :
- Peptide derivatives may target proteases or receptors, whereas the rigid benzofuran core in the target compound could favor enzyme inhibition (e.g., kinases or cytochrome P450).
- The target compound’s lower molecular weight and absence of peptide bonds may enhance metabolic stability and oral bioavailability.
Dimethoxybenzamide Analogues
Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Structural Differences :
- Isoxaben contains an isoxazole ring and 2,6-dimethoxybenzamide, contrasting with the benzofuran and 3,5-dimethoxybenzamide in the target compound.
- Functional Implications :
- Isoxaben is a herbicide targeting cellulose synthesis, while the target compound’s benzofuran core may direct it toward antifungal or anticancer applications.
- The 3,5-dimethoxy configuration in the target compound could enable stronger hydrogen bonding compared to isoaxaben’s 2,6-dimethoxy arrangement.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis mirrors established protocols for benzamide coupling, but the 4-chlorobenzoyl group may require careful optimization to avoid side reactions .
- Pharmacological Potential: The chloro and methoxy groups suggest dual functionality: enhanced lipophilicity for membrane penetration and hydrogen bonding for target engagement.
- Unresolved Questions: Limited data exist on the target compound’s biological activity. Future studies should compare its efficacy against benzofuran-based inhibitors (e.g., antifungal agents) and dimethoxybenzamide herbicides.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a synthetic organic compound with a complex chemical structure that suggests potential biological activities. This article provides a thorough examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a 4-chlorobenzoyl group and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 449.9 g/mol. The presence of the chlorobenzoyl group is believed to enhance its binding affinity to biological targets, potentially influencing its pharmacological profile .
Preliminary studies indicate that this compound may act as an inhibitor for specific protein kinases. The chlorobenzoyl group likely facilitates binding to active sites on enzymes or receptors, while the benzofuran core modulates electronic properties that affect biological interactions.
Biological Activities
-
Anticancer Activity :
- In vitro studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit cell proliferation by interfering with key signaling pathways involved in tumor growth.
- A study reported that the compound significantly reduced the viability of A-431 (epidermoid carcinoma) and Bcap-37 (breast cancer) cells, indicating its potential as an anticancer agent .
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
- This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of this compound on A-431 cells revealed a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
